LogP and Lipophilicity Advantage of 4-Fluoro-2-(trifluoromethyl)anisole over Non-Fluorinated and Mono-Trifluoromethyl Analogs
4-Fluoro-2-(trifluoromethyl)anisole exhibits a calculated LogP of 2.8531, which is significantly higher than that of the non-fluorinated analog 4-fluoroanisole (LogP 1.83 to 2.3) and the mono-trifluoromethyl analog 2-(trifluoromethyl)anisole (LogP 2.714) [1]. This increase in lipophilicity is consistent with the class-level observation that PhOCF3 substitution increases LogD by approximately 1 log unit over PhOCH3 compounds, as demonstrated in a Pfizer matched molecular pair analysis [2]. The higher LogP value of 4-Fluoro-2-(trifluoromethyl)anisole indicates enhanced membrane partitioning potential, which can be strategically leveraged to modulate bioavailability in drug candidates [2].
| Evidence Dimension | Lipophilicity (LogP / LogD) |
|---|---|
| Target Compound Data | Calculated LogP = 2.8531 |
| Comparator Or Baseline | 4-Fluoroanisole (LogP 1.83-2.3); 2-(Trifluoromethyl)anisole (LogP 2.714) |
| Quantified Difference | ΔLogP = +0.55 to +1.02 vs. 4-fluoroanisole; +0.139 vs. 2-(trifluoromethyl)anisole |
| Conditions | Calculated using XLogP3 or similar in silico prediction methods; Pfizer MPA data: LogD shift of ~1 unit for PhOCF3 vs. PhOCH3 |
Why This Matters
Higher lipophilicity enables fine-tuning of membrane permeability and bioavailability, making this compound a valuable tool for optimizing ADME properties in lead optimization programs.
- [1] BOC Sciences. 4-Fluoroanisole (CAS 459-60-9) - LogP 1.83430. Building Block Technical Datasheet. 2025. View Source
- [2] Xing L, Blakemore DC, Narayanan A, et al. Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. 2015;10(4):715-726. View Source
